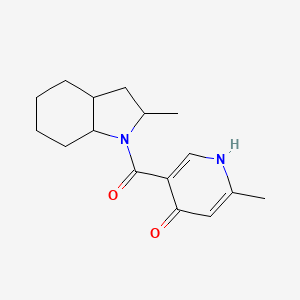![molecular formula C14H23NO2 B7585549 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)
7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone, also known as BEMERK-1, is a novel compound that has gained attention in the scientific community due to its potential applications in research. BEMERK-1 is a synthetic molecule that belongs to the class of bicyclic compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone is not yet fully understood, but it is believed to interact with specific receptors or enzymes in cells. One proposed mechanism involves the modulation of ion channels in neurons, which can affect the electrical activity of the cell. Another proposed mechanism involves the inhibition of enzymes that are involved in cancer cell growth, which can lead to cell death.
Biochemical and Physiological Effects:
7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In neuroscience research, 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone has been shown to modulate ion channel activity in neurons, which can affect the electrical activity of the cell. In cancer research, 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone in lab experiments is its potential to modulate specific biological pathways, which can provide insight into the underlying mechanisms of various diseases. However, one limitation of using 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone is its relatively low yield and purity, which can make it difficult to perform experiments at a large scale.
Future Directions
There are several future directions for research on 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone and its effects on various biological pathways.
Synthesis Methods
The synthesis of 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of a bicyclic compound, which is then reacted with an ethylmorpholine derivative to produce 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone. The overall yield of this process is approximately 50%, and the purity of the final product can be improved through additional purification steps.
Scientific Research Applications
7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone has been shown to have potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. One study found that 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone can modulate the activity of certain ion channels in neurons, which may have implications for the treatment of neurological disorders such as epilepsy. Another study demonstrated that 7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone can inhibit the activity of certain enzymes that are involved in cancer cell growth, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
7-bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-10-9-17-8-7-15(10)14(16)13-11-5-3-4-6-12(11)13/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUIAWRXCLZXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)


![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)
